molecular formula C23H22N4O2 B2909307 N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-29-5

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2909307
CAS RN: 1021106-29-5
M. Wt: 386.455
InChI Key: CTMGDUMVXXGPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of several enzymes and has been shown to have promising effects in the treatment of various diseases.

Scientific Research Applications

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another potential application of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves the inhibition of several enzymes that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide increases cAMP levels, which leads to a cascade of downstream effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects. One of the most significant effects is the inhibition of inflammation. This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Additionally, N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been shown to have neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in lab experiments is its potency. This compound has been shown to be a potent inhibitor of several enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes.
However, one limitation of this compound is its solubility. N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. One potential direction is the development of analogs of this compound with improved solubility and potency.
Additionally, further research is needed to determine the full extent of the neuroprotective effects of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. This compound has shown promise in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this disease.
Finally, further research is needed to determine the potential of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves a multi-step process. The starting material for the synthesis is 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, which is reacted with cyclopentylamine to form the corresponding amide. This amide is then coupled with 3-bromo-1H-indole-5-carboxylic acid to form the final product, N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide.

properties

IUPAC Name

N-cyclopentyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-21(24-17-10-4-5-11-17)15-27-14-19(18-12-6-7-13-20(18)27)23-26-25-22(29-23)16-8-2-1-3-9-16/h1-3,6-9,12-14,17H,4-5,10-11,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMGDUMVXXGPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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